

3-Methylbenzoic acid derivatives and their potential uses

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Compound of Interest

Compound Name: 3-Methylbenzoic acid

Cat. No.: B051386

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Introduction to 3-Methylbenzoic Acid and its Derivatives

3-Methylbenzoic acid, also known as m-toluic acid, is an aromatic carboxylic acid that serves as a versatile scaffold for the synthesis of a wide array of derivatives.[1] The presence of the carboxylic acid group and the methyl substituent on the benzene ring allows for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities and industrial applications. These derivatives are emerging as critical components in drug discovery, agrochemicals, and material science.

Key Therapeutic and Industrial Applications

Derivatives of **3-methylbenzoic acid** have demonstrated significant potential in several key areas:

- Enzyme Inhibition: A prominent area of research is the development of **3-methylbenzoic** acid derivatives as potent enzyme inhibitors. These compounds have been investigated for their ability to target a range of enzymes implicated in various diseases.
 - Neurodegenerative Diseases: Certain derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), which are key targets in the management of Alzheimer's disease.



- Cancer: Benzoic acid derivatives have been identified as inhibitors of histone
 deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene
 expression and are often dysregulated in cancer.[3][4] Inhibition of HDACs can lead to the
 reactivation of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer
 cells.
- Infectious Diseases: The antibacterial activity of some derivatives is attributed to the inhibition of the FtsZ protein, a crucial component of the bacterial cell division machinery.
 [5][6][7] This makes them attractive candidates for the development of new antibiotics, particularly against drug-resistant strains.
- Antimicrobial Agents: Beyond FtsZ inhibition, various 3-methylbenzoic acid derivatives and their metal complexes have exhibited broad-spectrum antibacterial and antifungal properties.
- Pharmaceutical and Agrochemical Intermediates: The structural backbone of 3methylbenzoic acid is a vital component in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals, such as herbicides and fungicides.
- Other Industrial Uses: These compounds also find applications in the manufacturing of dyes, polymers, and insect repellents.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activity of selected **3-methylbenzoic acid** derivatives, facilitating a comparative analysis of their potency.

Table 1: Inhibition of Acetylcholinesterase (AChE) and Human Carbonic Anhydrases (hCA I & hCA II) by Tetrahydroisoquinolynyl-benzoic Acid Derivatives

Compound	Target Enzyme	Kı (nM)
6c	hCA I	33.00 ± 0.29
6e	hCA II	18.78 ± 0.09
6f	AChE	13.62 ± 0.21

Data sourced from a study on novel multitarget-directed ligands for Alzheimer's disease.[2]



Table 2: Minimum Inhibitory Concentrations (MIC) of 1-Methylquinolinium Derivatives Against Bacterial Strains

Compound	S. aureus (MRSA)	S. epidermidis MIC	E. faecium (VRE)
	MIC (μg/mL)	(µg/mL)	MIC (μg/mL)
A3	0.5 - 1	0.25	1 - 8

Data from a study on FtsZ inhibitors as potential antibacterial agents.[6]

Table 3: In Vitro Cytotoxicity of a Non-Hydroxamate Benzoic Acid-Based Derivative (A3bn)

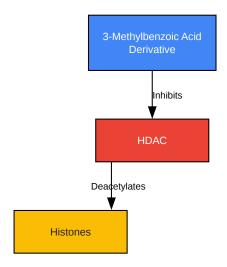
Cell Line	IC ₅₀ (μM)
MCF-7	20.3
K562	42.0

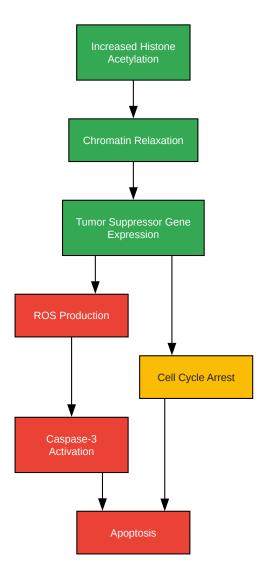
Data from a study on novel histone deacetylase inhibitors.[8]

Signaling Pathways and Mechanisms of Action HDAC Inhibition-Mediated Apoptosis in Cancer Cells

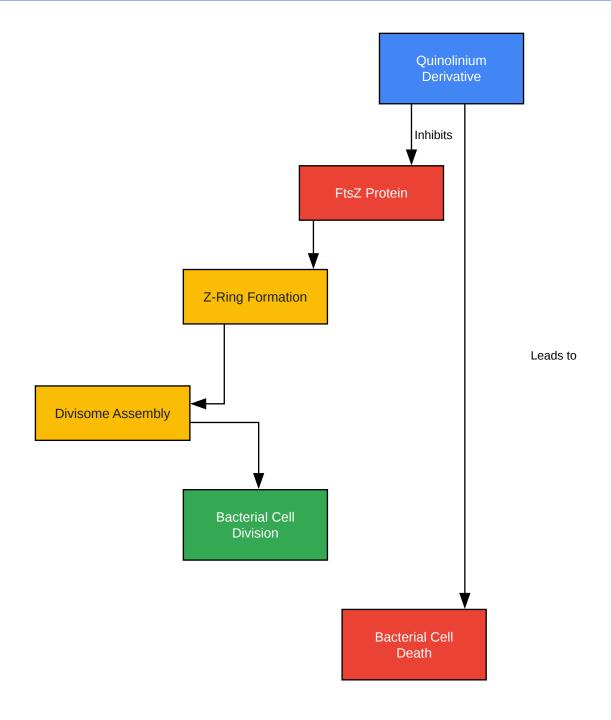
The inhibition of histone deacetylases (HDACs) by certain benzoic acid derivatives represents a promising strategy in cancer therapy. HDACs are responsible for removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of genes, including tumor suppressor genes. By inhibiting HDACs, these derivatives promote histone hyperacetylation, which in turn leads to the relaxation of chromatin, allowing for the transcription of tumor suppressor genes. This can trigger a cascade of events, including the generation of reactive oxygen species (ROS), cell cycle arrest, and ultimately, apoptosis (programmed cell death) through the activation of caspases like Caspase-3.[3][4]



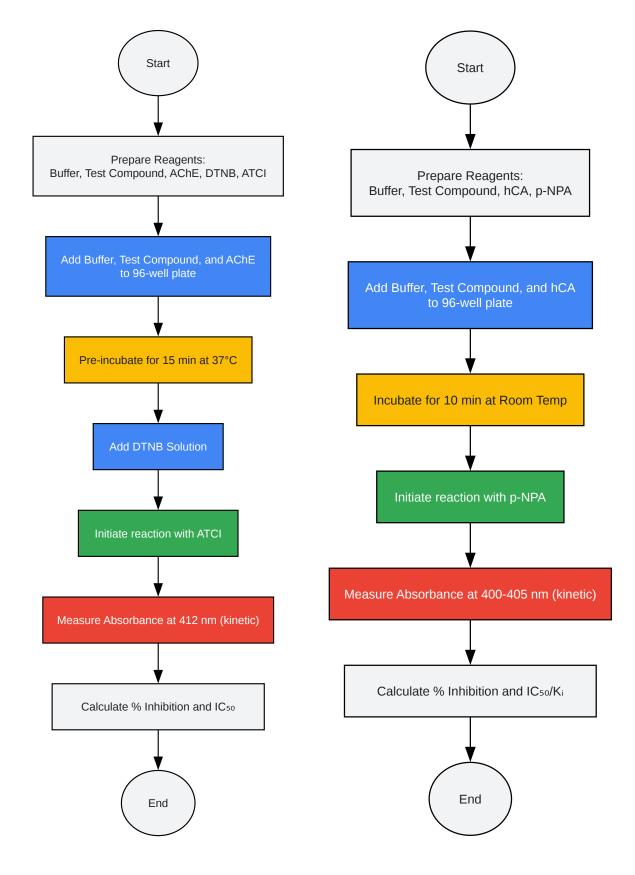












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